molecular formula C20H17N3O B12904209 N-(4,6-diphenylpyrimidin-2-yl)cyclopropanecarboxamide CAS No. 820961-72-6

N-(4,6-diphenylpyrimidin-2-yl)cyclopropanecarboxamide

Cat. No.: B12904209
CAS No.: 820961-72-6
M. Wt: 315.4 g/mol
InChI Key: HMOYOBUDEWMPCL-UHFFFAOYSA-N
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Description

: 820961-50-0 Molecular Formula: C20H17N3O Molecular Weight: 315.37 g/mol Purity: ≥97% Storage: 2-8°C For Research Use Only. Not intended for diagnostic or therapeutic use. Research Applications and Scientific Background N-(4,6-Diphenylpyrimidin-2-yl)cyclopropanecarboxamide is a chemical compound of interest in medicinal chemistry research. Its structure combines a 2,6-diphenylpyrimidine core with a cyclopropanecarboxamide moiety. A closely related analog, N-(2,6-Diphenylpyrimidin-4-yl)cyclopropanecarboxamide (CAS 820961-50-0), has been documented in patents as a ligand for adenosine receptors , suggesting potential for research in neurological and cardiovascular pathways. The cyclopropane carboxamide group is a significant structural feature in drug discovery. The cyclopropane ring can enhance metabolic stability and influence a molecule's affinity for its biological target . Furthermore, amide derivatives containing cyclopropane have been explored in scientific literature for their diverse biological activities, including antimicrobial properties . The diphenylpyrimidine scaffold is a common pharmacophore in the development of protein kinase inhibitors, which are pivotal in researching disease areas such as cancer and neurodegenerative disorders . This combination of features makes this compound a valuable compound for researchers investigating structure-activity relationships (SAR) and developing novel bioactive molecules. Handling and Precautions This product is intended for research purposes by qualified laboratory personnel. Please refer to the associated Safety Data Sheet (SDS) for comprehensive handling, hazard, and disposal information before use.

Properties

CAS No.

820961-72-6

Molecular Formula

C20H17N3O

Molecular Weight

315.4 g/mol

IUPAC Name

N-(4,6-diphenylpyrimidin-2-yl)cyclopropanecarboxamide

InChI

InChI=1S/C20H17N3O/c24-19(16-11-12-16)23-20-21-17(14-7-3-1-4-8-14)13-18(22-20)15-9-5-2-6-10-15/h1-10,13,16H,11-12H2,(H,21,22,23,24)

InChI Key

HMOYOBUDEWMPCL-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NC2=NC(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-diphenylpyrimidin-2-yl)cyclopropanecarboxamide typically involves the reaction of 4,6-diphenylpyrimidine-2-amine with cyclopropanecarboxylic acid chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-diphenylpyrimidin-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4,6-diphenylpyrimidin-2-yl)cyclopropanecarboxamide involves the inhibition of specific protein kinases, which are enzymes that play a crucial role in regulating cell growth, differentiation, and metabolism. By inhibiting these kinases, the compound can interfere with the signaling pathways that promote cancer cell proliferation and survival . This makes it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Pyrimidine Substituents Linker/Functional Groups Molecular Formula Potential Applications Evidence Source
N-(4,6-Diphenylpyrimidin-2-yl)cyclopropanecarboxamide (Target) 4,6-diphenyl Cyclopropanecarboxamide Not provided Hypothesized kinase inhibition N/A
Tozasertib Lactate (MK-0457/VX-680) 4-(4-methylpiperazinyl), 6-(pyrazolyl) Sulfanylphenyl, cyclopropanecarboxamide C₂₃H₂₈N₈OS·xC₃H₆O₃ Antineoplastic (clinical use)
N-(4-{[(4,6-Dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide 4,6-dimethyl Sulfonamide-phenyl C₁₆H₁₈N₄O₃S Unspecified (sulfonamide motif)
N-(4-(4,6-Dichloropyrimidin-2-ylthio)phenyl)cyclopropanecarboxamide 4,6-dichloro Thioether-phenyl C₁₄H₁₂Cl₂N₄OS Medicinal (broad applications)
N-(3-Chlorophenyl)-N-(tetrahydro-2-oxo-3-furyl)cyclopropanecarboxamide Not applicable (non-pyrimidine core) Chlorophenyl, tetrahydrofuran-oxo Not provided Regulated substance (banned)

Key Observations

Pyrimidine Substitution Patterns :

  • The target compound ’s 4,6-diphenyl groups likely enhance lipophilicity and π-π stacking interactions compared to analogs with electron-withdrawing substituents (e.g., dichloro in or methylpiperazinyl in ).
  • Tozasertib Lactate (MK-0457/VX-680) incorporates a 4-methylpiperazinyl group and a pyrazolylamine, which may improve solubility and target selectivity in kinase inhibition .

Linker Diversity :

  • The sulfonamide linker in introduces polarity and hydrogen-bonding capacity, contrasting with the thioether in or the direct cyclopropanecarboxamide attachment in the target compound.

Biological Activity: Tozasertib is explicitly noted as an antineoplastic agent, suggesting that pyrimidine-cyclopropanecarboxamide hybrids have therapeutic relevance in oncology .

Regulatory Status :

  • N-(3-Chlorophenyl)-N-(tetrahydro-2-oxo-3-furyl)cyclopropanecarboxamide is listed as a banned substance, highlighting regulatory scrutiny of certain cyclopropanecarboxamide derivatives .

Biological Activity

N-(4,6-diphenylpyrimidin-2-yl)cyclopropanecarboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • CAS Number : 820961-72-6
  • Molecular Formula : C18H18N4O

This compound exhibits biological activity primarily through its interaction with specific molecular targets. The pyrimidine moiety is known to engage in hydrogen bonding and π-π stacking interactions with various receptors and enzymes, which may lead to modulation of their activity.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been reported to inhibit certain enzymes involved in neurotransmitter metabolism, which can affect synaptic transmission.
  • Receptor Binding : It shows affinity for GABA receptors, suggesting a potential role in anticonvulsant activity.

Pharmacological Effects

Research indicates that this compound possesses several pharmacological properties:

  • Anticonvulsant Activity : In vivo studies have demonstrated that the compound exhibits significant anticonvulsant effects in animal models. For instance, it was evaluated using the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) methods.
Study Type Dosage (mg/kg) ED50 (mg/kg) Protective Index
MES2022.027.5
scPTZ2023.342.9

These results indicate that the compound is effective at lower doses compared to standard anticonvulsants like valproate, showcasing a higher protective index and lower toxicity profile .

Case Studies

  • Anticonvulsant Efficacy : A study conducted by Ibrahim et al. evaluated several derivatives of pyrimidine compounds for their anticonvulsant properties. This compound was among those tested and showed promising results in reducing seizure frequency without significant neurotoxicity .
  • Structure-Activity Relationship (SAR) : The SAR analysis indicated that modifications to the pyrimidine ring could enhance biological activity. Compounds with electron-donating groups at specific positions on the pyrimidine ring exhibited improved efficacy against seizures .

Q & A

Q. Advanced Research Focus

  • Protecting groups : Temporarily mask the carboxamide with tert-butoxycarbonyl (Boc) to reduce steric hindrance.
  • Transition metal catalysis : Use Pd(0)/NHC complexes for selective cross-coupling without ring cleavage.
  • Computational screening : Identify substituents that electronically stabilize the cyclopropane via NBO analysis or AIM theory .

How can researchers validate the environmental stability of this compound?

Q. Advanced Research Focus

  • Photodegradation studies : Expose to UV-Vis light (300–800 nm) and monitor decay via HPLC-MS.
  • QSPR models : Predict half-life in soil/water using descriptors like molecular polarizability and HOMO-LUMO gaps.
  • Ecotoxicity assays : Use Daphnia magna or algae models to assess bioaccumulation potential .

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